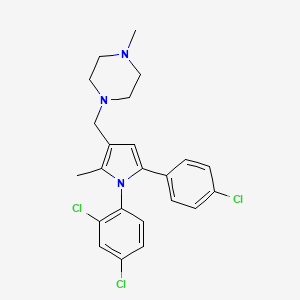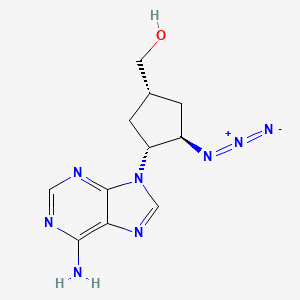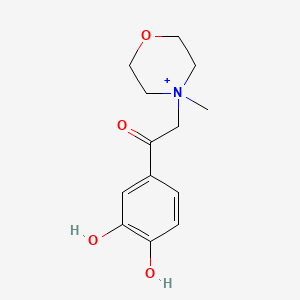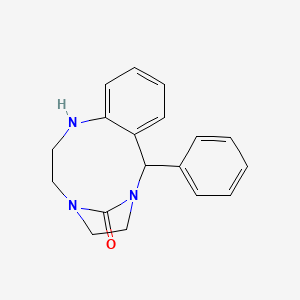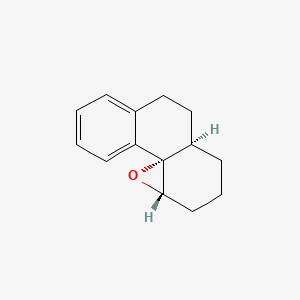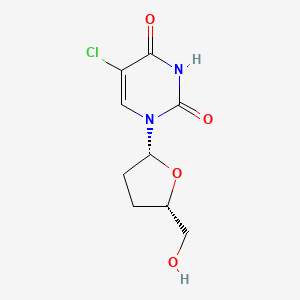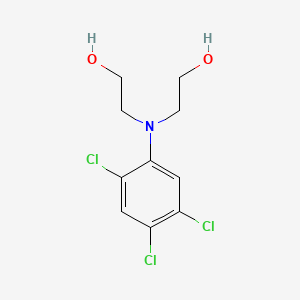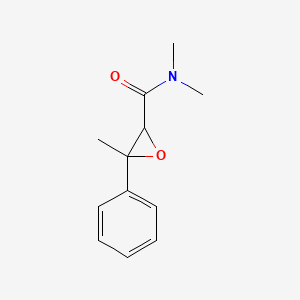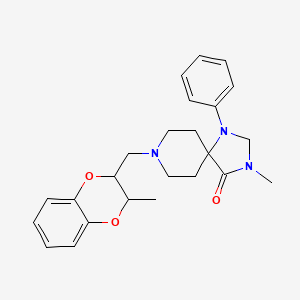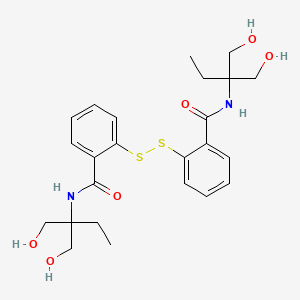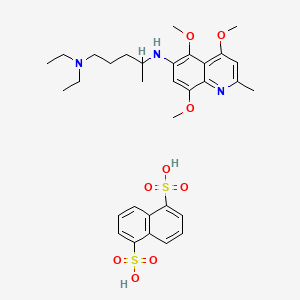
3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol is a chemical compound with a unique structure that includes an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The process may also include purification steps such as distillation or crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used and the nature of the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate
- 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)butan-2-imine
Uniqueness
3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol is unique due to its specific structure, which includes a propanol group attached to the oxazine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
22944-86-1 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-7-10(2,3)11-9(13-8)5-4-6-12/h8,12H,4-7H2,1-3H3 |
InChI Key |
OWNOPHKBDPLEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)CCCO)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


